REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([C:9](O)([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C(O)(=O)C>CO.[OH-].[Pd+2].[OH-]>[CH:9]([C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:1])([F:13])[F:14])=[CH:4][CH:5]=1)([CH3:11])[CH3:10] |f:3.4.5|
|
Name
|
|
Quantity
|
233 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(C)(C)O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to hydrogenation at 48 psi on a Parr shaker overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the supernatant was filtered through 0.45 micron
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The catalyst was washed with 3.0 mL of methanol
|
Type
|
ADDITION
|
Details
|
The combined filtrates were diluted with 20 mL of pentane
|
Type
|
WASH
|
Details
|
washed with 35 mL of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
After extracting the aqueous layer with 2×20 mL of pentane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by distillation at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |